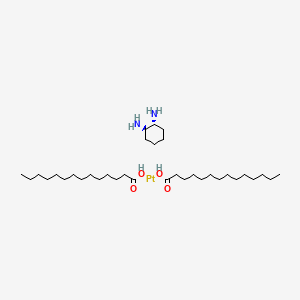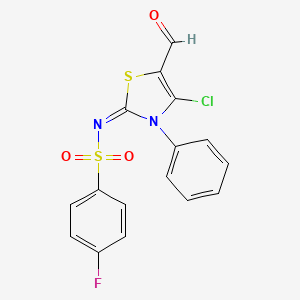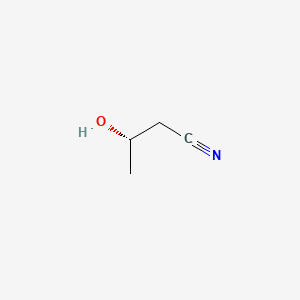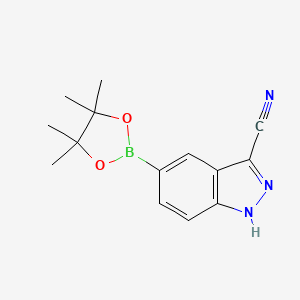![molecular formula C9H12F2O B2593347 6,6-difluorospiro[2.5]octane-1-carbaldehyde CAS No. 2287282-06-6](/img/structure/B2593347.png)
6,6-difluorospiro[2.5]octane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-difluorospiro[25]octane-1-carbaldehyde is an organic compound characterized by a spirocyclic structure with two fluorine atoms attached to the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorospiro[2.5]octane-1-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the fluorination of a spirocyclic precursor, followed by the introduction of the aldehyde functional group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are carried out in solvents like dichloromethane or acetonitrile at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
6,6-difluorospiro[2.5]octane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6,6-difluorospiro[2.5]octane-1-carboxylic acid.
Reduction: 6,6-difluorospiro[2.5]octane-1-methanol.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-difluorospiro[2.5]octane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds and fluorinated molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorine atoms for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the spirocyclic and fluorinated structure.
Mecanismo De Acción
The mechanism by which 6,6-difluorospiro[2.5]octane-1-carbaldehyde exerts its effects depends on the specific application. In chemical reactions, the spirocyclic structure and fluorine atoms influence the reactivity and selectivity of the compound. In biological systems, the fluorine atoms can enhance binding affinity to enzymes or receptors, potentially altering metabolic pathways and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6,6-difluorospiro[2.5]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-oxaspiro[2.5]octane-1-carbaldehyde: Contains an oxygen atom in the spirocyclic ring, altering its chemical properties.
ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate: An ester derivative with different reactivity and applications.
Uniqueness
6,6-difluorospiro[2.5]octane-1-carbaldehyde is unique due to its combination of a spirocyclic structure and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and as a precursor for further functionalization.
Propiedades
IUPAC Name |
6,6-difluorospiro[2.5]octane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXDYWHIYFKCNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2593268.png)
![2,3-Dimethyl-3-[(1-methylbenzimidazol-2-yl)methylamino]butan-2-ol](/img/structure/B2593271.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593272.png)
![2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2593274.png)

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2593279.png)






